molecular formula C11H16N4O4 B12084929 2,5-Dioxopyrrolidin-1-yl 7-azidoheptanoate

2,5-Dioxopyrrolidin-1-yl 7-azidoheptanoate

Cat. No.: B12084929
M. Wt: 268.27 g/mol
InChI Key: GYRBFFAPUWZRMU-UHFFFAOYSA-N
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Description

2,5-Dioxopyrrolidin-1-yl 7-azidoheptanoate is a chemical compound with the molecular formula C11H16N4O4 and a molecular weight of 268.27 g/mol . This compound is known for its unique structure, which includes a pyrrolidinone ring and an azido group. It is often used in various chemical and biological applications due to its reactivity and functional properties.

Preparation Methods

The synthesis of 2,5-Dioxopyrrolidin-1-yl 7-azidoheptanoate typically involves the reaction of 7-azidoheptanoic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond . The general reaction scheme is as follows:

  • Dissolve 7-azidoheptanoic acid and NHS in anhydrous dichloromethane.
  • Add DCC to the reaction mixture and stir at room temperature for several hours.
  • Filter the reaction mixture to remove dicyclohexylurea byproduct.
  • Purify the product by column chromatography to obtain this compound.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2,5-Dioxopyrrolidin-1-yl 7-azidoheptanoate undergoes various chemical reactions, including:

    Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming amines or other derivatives.

    Click Chemistry: The azido group is highly reactive in click chemistry, particularly in the Huisgen cycloaddition reaction with alkynes to form triazoles.

    Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Common reagents and conditions used in these reactions include copper(I) catalysts for click chemistry and palladium catalysts for reduction reactions. Major products formed from these reactions include triazoles and amines .

Scientific Research Applications

2,5-Dioxopyrrolidin-1-yl 7-azidoheptanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 7-azidoheptanoate primarily involves its reactivity with other molecules. The azido group is highly reactive and can form covalent bonds with various substrates. In biological systems, the compound can be used to label proteins or other biomolecules through click chemistry, enabling the study of molecular interactions and pathways .

Comparison with Similar Compounds

2,5-Dioxopyrrolidin-1-yl 7-azidoheptanoate can be compared with other similar compounds, such as:

    2,5-Dioxopyrrolidin-1-yl acrylate: Another compound with a pyrrolidinone ring, used in protein cross-linking.

    2,5-Dioxopyrrolidin-1-yl 6-acrylamidohexanoate: Similar in structure but with an acrylamido group, used in polymer chemistry.

    N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide: A compound with anticonvulsant properties, used in medicinal chemistry

The uniqueness of this compound lies in its azido group, which provides distinct reactivity and applications in click chemistry and bioconjugation.

Properties

Molecular Formula

C11H16N4O4

Molecular Weight

268.27 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 7-azidoheptanoate

InChI

InChI=1S/C11H16N4O4/c12-14-13-8-4-2-1-3-5-11(18)19-15-9(16)6-7-10(15)17/h1-8H2

InChI Key

GYRBFFAPUWZRMU-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCCCCCN=[N+]=[N-]

Origin of Product

United States

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